Methyl 3-ethyl-7-methylnona-2,6-dienoate
Description
Methyl 3-ethyl-7-methylnona-2,6-dienoate is an aliphatic ester featuring a nine-carbon backbone (nona-) with conjugated double bonds at positions 2 and 4. The compound is substituted with an ethyl group at position 3 and a methyl group at position 5.
Properties
CAS No. |
33619-65-7 |
|---|---|
Molecular Formula |
C₁₃H₂₂O₂ |
Molecular Weight |
210.31 |
IUPAC Name |
methyl 3-ethyl-7-methylnona-2,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-5-11(3)8-7-9-12(6-2)10-13(14)15-4/h8,10H,5-7,9H2,1-4H3 |
SMILES |
CCC(=CCCC(=CC(=O)OC)CC)C |
Synonyms |
3-Ethyl-7-methyl-2,6-nonadienoic Acid Methyl Ester_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitutions
The following table summarizes key structural differences between Methyl 3-ethyl-7-methylnona-2,6-dienoate and related compounds:
Key Observations:
- Chain Length: The target compound’s nona-chain distinguishes it from shorter (octa-/hepta-) or longer (dodeca-) analogs. Longer chains may increase hydrophobicity and influence membrane permeability in biological systems .
- Functional Groups: The 8-oxo group in (2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate adds polarity and hydrogen-bonding capacity, which could enhance interactions in catalytic processes or biological targets .
Physical and Chemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~224 g/mol (C₁₃H₂₂O₂), higher than Methyl nerate (C₁₁H₁₈O₂, ~182 g/mol) due to its longer chain and ethyl substituent .
- Polarity: The absence of polar groups (e.g., oxo, thiazole) in the target compound suggests lower polarity compared to (2E,6E)-Methyl 3,7-dimethyl-8-oxoocta-2,6-dienoate or Melithiazol L .
- Double Bond Geometry : The 2E,6E configuration aligns with compounds in , which are synthesized with high stereoselectivity using transition-metal catalysts .
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